N-(2-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}ethyl)cyclopropanecarboxamide
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Overview
Description
N-(2-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}ethyl)cyclopropanecarboxamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a piperazine ring substituted with a 3-chlorophenyl group, a sulfonylethyl chain, and a cyclopropanecarboxamide moiety. Its multifaceted structure allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in medicinal chemistry and pharmacology.
Preparation Methods
The synthesis of N-(2-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}ethyl)cyclopropanecarboxamide typically involves multiple steps, starting with the preparation of the piperazine ring. One common method involves the reaction of 3-chlorophenylamine with ethylene glycol to form the intermediate, which is then cyclized to produce the piperazine ring. This intermediate is further reacted with sulfonyl chloride to introduce the sulfonylethyl group. Finally, the cyclopropanecarboxamide moiety is introduced through a reaction with cyclopropanecarboxylic acid chloride under basic conditions.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. These methods often include the use of automated reactors and continuous flow systems to ensure high yield and purity.
Chemical Reactions Analysis
N-(2-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}ethyl)cyclopropanecarboxamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the sulfonyl group to a sulfide.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring, where nucleophiles such as amines or thiols replace the chlorine atom on the phenyl ring.
Hydrolysis: The amide bond in the cyclopropanecarboxamide moiety can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas, and nucleophiles such as amines and thiols. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
N-(2-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}ethyl)cyclopropanecarboxamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: It has been investigated for its potential pharmacological properties, including its ability to act as a receptor ligand or enzyme inhibitor.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(2-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}ethyl)cyclopropanecarboxamide involves its interaction with specific molecular targets, such as receptors or enzymes. The piperazine ring and the 3-chlorophenyl group are key structural features that enable the compound to bind to these targets with high affinity. The sulfonylethyl group and the cyclopropanecarboxamide moiety further modulate the compound’s binding properties and its overall biological activity. The exact pathways involved in its mechanism of action depend on the specific target and the context of its use.
Comparison with Similar Compounds
N-(2-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}ethyl)cyclopropanecarboxamide can be compared with other similar compounds, such as:
N-[2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide: This compound also contains a piperazine ring and a chlorophenyl group but differs in the presence of a methoxybenzamide moiety instead of a cyclopropanecarboxamide group.
N-[2-[4-(4-bromophenyl)piperazin-1-yl]methyl]-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione: This compound features a piperazine ring substituted with a bromophenyl group and a triazole-thione moiety, highlighting the diversity of piperazine derivatives.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
N-[2-[4-(3-chlorophenyl)piperazin-1-yl]sulfonylethyl]cyclopropanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22ClN3O3S/c17-14-2-1-3-15(12-14)19-7-9-20(10-8-19)24(22,23)11-6-18-16(21)13-4-5-13/h1-3,12-13H,4-11H2,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSNZTPZEZQPIOP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NCCS(=O)(=O)N2CCN(CC2)C3=CC(=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22ClN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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